
2,5-Dichloro-6-methyl-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-6-methyl-1,3-benzothiazole (DMBT) is a chemical compound that belongs to the class of benzothiazole derivatives. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. DMBT has been extensively studied for its biological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-6-methyl-1,3-benzothiazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. 2,5-Dichloro-6-methyl-1,3-benzothiazole has also been shown to modulate the expression of various genes involved in inflammation and cell proliferation.
Biochemische Und Physiologische Effekte
2,5-Dichloro-6-methyl-1,3-benzothiazole has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. 2,5-Dichloro-6-methyl-1,3-benzothiazole has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, 2,5-Dichloro-6-methyl-1,3-benzothiazole has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2,5-Dichloro-6-methyl-1,3-benzothiazole has several advantages as a research tool. It is relatively easy to synthesize and has a high degree of purity. Additionally, it exhibits a range of biological activities, making it a versatile compound for studying various biological processes. However, there are also limitations to using 2,5-Dichloro-6-methyl-1,3-benzothiazole in lab experiments. It is toxic at high concentrations and can be difficult to handle safely. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2,5-Dichloro-6-methyl-1,3-benzothiazole. One area of interest is the development of new pharmaceuticals and agrochemicals based on 2,5-Dichloro-6-methyl-1,3-benzothiazole. Another area of interest is the study of 2,5-Dichloro-6-methyl-1,3-benzothiazole's potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2,5-Dichloro-6-methyl-1,3-benzothiazole and its potential applications in various biological processes.
Conclusion
In conclusion, 2,5-Dichloro-6-methyl-1,3-benzothiazole is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has been extensively studied for its biological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. 2,5-Dichloro-6-methyl-1,3-benzothiazole has a range of advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
2,5-Dichloro-6-methyl-1,3-benzothiazole can be synthesized by reacting 2-chloro-6-methylbenzothiazole with thionyl chloride and phosphorus pentachloride. The resulting intermediate is then reacted with sodium hydroxide to obtain 2,5-Dichloro-6-methyl-1,3-benzothiazole. The overall reaction can be represented as follows:
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-6-methyl-1,3-benzothiazole has been used as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has also been studied extensively for its biological properties. 2,5-Dichloro-6-methyl-1,3-benzothiazole has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been shown to have potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
113072-25-6 |
|---|---|
Produktname |
2,5-Dichloro-6-methyl-1,3-benzothiazole |
Molekularformel |
C8H5Cl2NS |
Molekulargewicht |
218.1 g/mol |
IUPAC-Name |
2,5-dichloro-6-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Cl2NS/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3 |
InChI-Schlüssel |
SSSAVIDRGVJMEB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1Cl)N=C(S2)Cl |
Kanonische SMILES |
CC1=CC2=C(C=C1Cl)N=C(S2)Cl |
Synonyme |
Benzothiazole, 2,5-dichloro-6-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




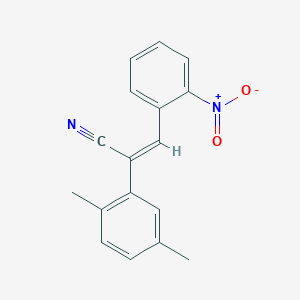
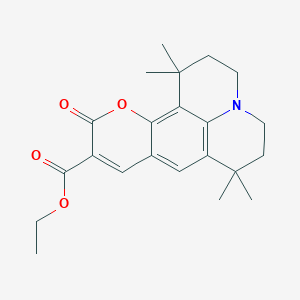

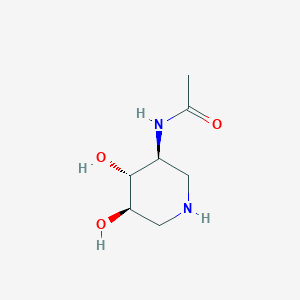

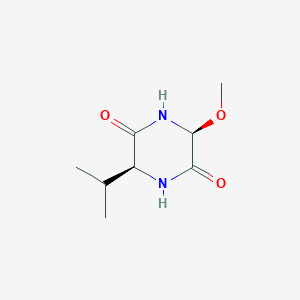



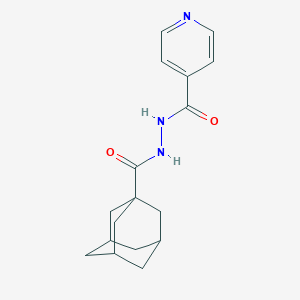
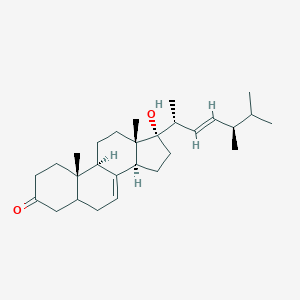
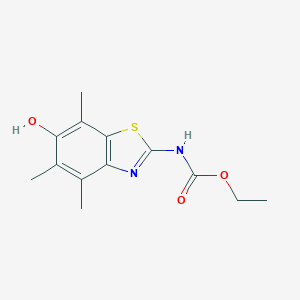
![Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B53809.png)